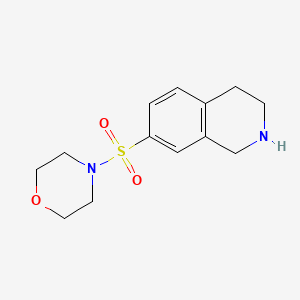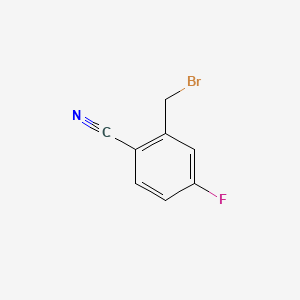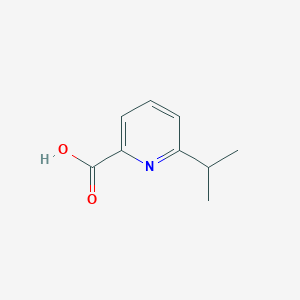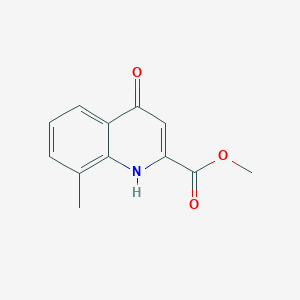![molecular formula C9H6ClF3O B1358225 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one CAS No. 439807-20-2](/img/structure/B1358225.png)
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one
Vue d'ensemble
Description
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one (CFTME) is an organic compound with a wide range of applications in the medical, pharmaceutical, and chemical industries. CFTME is used in the synthesis of pharmaceuticals, drugs, and other chemicals, as well as in the production of medical devices. CFTME is a relatively simple compound with a molecular formula of C8H6ClF3O. It is a colorless, volatile liquid with a low boiling point of -15°C and a melting point of -50°C.
Applications De Recherche Scientifique
Pharmaceutical Drug Development
The trifluoromethyl group in compounds like 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one is significant in the development of pharmaceutical drugs. This functional group is present in many FDA-approved drugs due to its ability to enhance the biological activity and metabolic stability of the molecules . The incorporation of such groups into drug molecules can lead to improved pharmacokinetic properties and increased binding affinity towards biological targets.
Antibacterial and Antifungal Agents
Research has shown that trifluoromethyl-containing compounds exhibit potent antibacterial and antifungal activities. These compounds, including chalcone derivatives with trifluoromethyl groups, have been synthesized and evaluated for their effectiveness against pathogenic bacterial and fungal strains. They offer a promising avenue for the development of new antimicrobial agents .
Enzymatic Synthesis Processes
The compound can be used as an intermediate in enzymatic processes for synthesizing chiral alcohols. These chiral alcohols are crucial for the production of certain medications, such as those used for treating acute coronary syndromes. The use of enzymes in these processes can lead to more environmentally friendly and cost-effective manufacturing methods .
Targeted Cancer Therapy
In the field of oncology, 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one can be a precursor in the synthesis of targeted cancer drugs. These drugs aim to improve therapy efficiency and reduce adverse effects and drug resistance, which are common challenges in current cancer treatments .
Propriétés
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEDVBNSZUDGFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20622768 | |
| Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
CAS RN |
439807-20-2 | |
| Record name | 2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20622768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




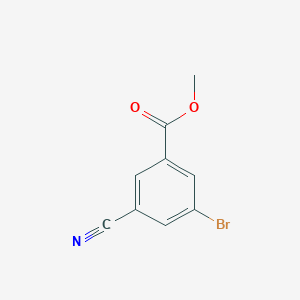
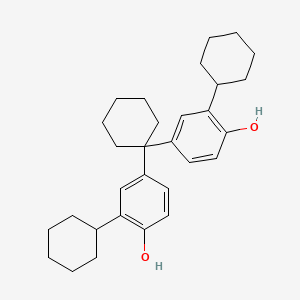

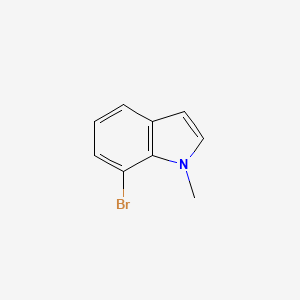
![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)
![2-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1358157.png)

